molecular formula C11H11ClN2O B5145714 2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride CAS No. 87266-36-2

2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride

Cat. No.: B5145714
CAS No.: 87266-36-2
M. Wt: 222.67 g/mol
InChI Key: FVPNDPKJTINCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride is a useful research compound. Its molecular formula is C11H11ClN2O and its molecular weight is 222.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.0559907 g/mol and the complexity rating of the compound is 200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Molecular Interaction

  • Salt and Co-crystal Formation : Research by Jin et al. (2011) explored the formation of crystalline adducts using 2-(imidazol-1-yl)-1-phenylethanone with various acidic compounds. This study is significant in understanding the crystal structures and supramolecular architectures formed through hydrogen bonds and other noncovalent interactions (Jin, Guo, Wang, & Cui, 2011).

Organic Chemistry and Synthesis

  • Synthesis of Organic Salts : Xu et al. (2019) conducted a study on the cocrystallization of 2-(imidazol-1-yl)-1-phenylethanone with various organic acids, leading to the formation of seven crystalline salts. Their work provides insight into the structural and supramolecular aspects of these salts, highlighting the role of charge-assisted hydrogen bonds in crystal packing (Xu, Lu, Xia, Liu, Jin, Zhong, Wang, & Guo, 2019).

Material Science and Corrosion Inhibition

Molecular Modeling and Computational Chemistry

  • Computational Study of Reactivity : Research conducted by Hossain et al. (2018) focused on the reactivity of imidazole derivatives, including 2-(1H-imidazol-1-yl)-1-phenylethanone, using experimental and computational approaches. Their study offers insights into the molecular properties andinteraction potential of these compounds, which is essential for developing new materials and pharmaceuticals (Hossain, Thomas, Mary, Resmi, Armaković, Armaković, Nanda, Vijayakumar, & Alsenoy, 2018).

Pharmacological Research

  • Antifungal Properties : Ogata et al. (1983) synthesized and examined the antifungal properties of a derivative of 1H-imidazole hydrochloride. The compound demonstrated significant efficacy against guinea pig dermatophytosis in topical formulations, indicating its potential in antifungal applications (Ogata, Matsumoto, Hamada, Takehara, & Tawara, 1983).

Antibacterial Studies

  • Synthesis and Antibacterial Activity : Patel et al. (2011) synthesized Schiff's bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone and evaluated their antibacterial activity. This study contributes to the understanding of the antimicrobial potential of imidazole derivatives (Patel, Patel, Chaudhari, & Sen, 2011).

Corrosion Inhibition

  • Corrosion Inhibition Efficiency : Prashanth et al. (2021) investigated the effectiveness of 2,4,5-trisubstituted imidazole derivatives as corrosion inhibitors on mild steel in acidic solutions. This study combines experimental and theoretical approaches to assess the influence of functional groups on corrosion inhibition (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, & Krishna, 2021).

Properties

CAS No.

87266-36-2

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

2-imidazol-1-yl-1-phenylethanone;hydrochloride

InChI

InChI=1S/C11H10N2O.ClH/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H

InChI Key

FVPNDPKJTINCRY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CNC=C2.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=CN=C2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride
Reactant of Route 2
2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride
Reactant of Route 3
2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride
Reactant of Route 4
2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.